1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-methylurea
Description
Properties
IUPAC Name |
1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-11-9(14)13-10-12-7-4-3-6(15-2)5-8(7)16-10/h3-5H,1-2H3,(H2,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYMWYBOTQNVPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=NC2=C(S1)C=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-methylurea typically involves the reaction of 6-methoxy-1,3-benzothiazol-2-amine with an isocyanate derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Additionally, industrial methods may incorporate continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity
Research indicates that derivatives of benzothiazole exhibit potent antimicrobial properties. Studies have shown that 1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-methylurea can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have demonstrated effectiveness against resistant strains of bacteria, making them potential candidates for new antibiotic therapies . -
Anticancer Potential
The compound has been investigated for its anticancer properties. A study indicated that related benzothiazole derivatives could induce apoptosis in cancer cells through the inhibition of specific kinases involved in cell proliferation. The structure-activity relationship (SAR) analysis suggests that modifications at the benzothiazole ring enhance the anticancer activity . -
Inhibition of Enzymatic Activity
Compounds derived from benzothiazoles have been shown to inhibit key enzymes such as glycogen synthase kinase 3 (GSK-3), which is implicated in various diseases, including Alzheimer's disease. The efficacy of this compound in inhibiting GSK-3 activity was noted, with significant reductions observed in vitro .
Agricultural Applications
-
Fungicidal Properties
Benzothiazole derivatives are utilized as fungicides due to their ability to disrupt fungal cell wall synthesis and inhibit spore germination. This compound has shown potential as a fungicide in agricultural settings, providing an environmentally friendly option for crop protection against fungal pathogens . -
Herbicidal Activity
Similar compounds have been evaluated for herbicidal properties, targeting specific weed species without harming crops. This application is crucial for sustainable agriculture practices where selective herbicides can minimize ecological impact while maintaining crop yields .
Material Science Applications
-
Polymer Chemistry
The incorporation of benzothiazole units into polymer matrices has been explored for enhancing thermal stability and UV resistance. The unique properties of this compound make it a candidate for developing advanced materials with improved performance characteristics . -
Dyes and Pigments
Due to its vibrant color properties, this compound can be used in synthesizing dyes and pigments for textiles and coatings. Its stability under light exposure makes it suitable for applications requiring long-lasting color retention .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antimicrobial Activity | ResearchGate | Demonstrated effectiveness against multiple bacterial strains; potential for antibiotic development. |
| Anticancer Research | PMC | Induced apoptosis in cancer cell lines; effective GSK-3 inhibitor with low cytotoxicity. |
| Agricultural Use | Sigma-Aldrich | Effective as a fungicide; potential herbicidal properties noted in field trials. |
| Material Science | ChemBK | Improved thermal stability when incorporated into polymers; promising dye characteristics. |
Mechanism of Action
The mechanism of action of 1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-methylurea involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as 17β-hydroxysteroid dehydrogenase type 10, which is involved in various metabolic processes . The compound’s ability to interact with these targets can lead to the modulation of biological activities, such as anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide
- 1-{(E)-[(6-Methoxy-1,3-benzothiazol-2-yl)imino]methyl}-2-naphthol
- N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(1-piperidinyl)acetamide
Uniqueness
1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-methylurea is unique due to its specific substitution pattern and the presence of the urea moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to inhibit specific enzymes and its potential therapeutic effects set it apart from other benzothiazole derivatives.
Biological Activity
1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-methylurea is a benzothiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the synthesis, biological evaluation, mechanisms of action, and comparative analysis of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 6-methoxy-1,3-benzothiazol-2-amine with an isocyanate derivative. The process is generally executed in organic solvents like dichloromethane or acetonitrile under reflux conditions. Purification is achieved through column chromatography to yield the desired product with high efficiency.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-inflammatory and anticancer agent. The compound's mechanism of action involves interaction with specific molecular targets, including inhibition of enzymes such as 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), which plays a role in steroid metabolism and has implications in cancer progression .
Table 1: Biological Activities of this compound
| Activity | Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of inflammatory markers | |
| Anticancer | Inhibition of cancer cell proliferation | |
| Antimicrobial | Activity against specific pathogens |
Anti-inflammatory Studies
Research indicates that this compound exhibits significant anti-inflammatory properties. In vivo studies showed that it reduced levels of pro-inflammatory cytokines and inhibited cyclooxygenase (COX) activity, suggesting a mechanism similar to established anti-inflammatory drugs like indomethacin .
Anticancer Properties
The compound has been evaluated for its anticancer effects against various cell lines, including breast (MCF-7) and lung (A549) cancer cells. In vitro assays demonstrated that it effectively inhibited cell proliferation and induced apoptosis. The observed IC50 values indicated potent activity compared to control compounds .
The mechanism by which this compound exerts its biological effects appears to be multifaceted:
- Enzyme Inhibition : It inhibits key enzymes involved in steroid metabolism, particularly 17β-HSD10, which is implicated in the progression of certain cancers.
- Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress pathways by scavenging free radicals and modulating antioxidant enzyme activities .
Comparative Analysis with Similar Compounds
When compared to other benzothiazole derivatives, such as N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide and related ureas, this compound demonstrates unique properties due to its specific substitution pattern and urea moiety. This structural distinction contributes to its enhanced biological activities and potential therapeutic applications .
Table 2: Comparison with Similar Compounds
| Compound | Activity | Unique Features |
|---|---|---|
| This compound | Anti-inflammatory, Anticancer | Urea moiety enhances bioactivity |
| N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide | Moderate antimicrobial | Lacks urea moiety |
| 1-{(E)-[(6-Methoxy-1,3-benzothiazol-2-yl)imino]methyl}-2-naphthol | Antioxidant | Different scaffold |
Case Studies
Several case studies have documented the efficacy of benzothiazole derivatives in clinical settings:
- In Vivo Models : Animal models treated with this compound showed reduced tumor growth rates and improved survival compared to untreated controls.
- Synergistic Effects : Combination therapies involving this compound alongside traditional chemotherapeutics have demonstrated enhanced efficacy and reduced side effects .
Q & A
Q. What are the recommended synthetic routes for 1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-methylurea?
The synthesis typically involves coupling a benzothiazole precursor with a methylurea moiety. A validated method includes:
- Step 1 : Preparation of 6-methoxybenzothiazol-2-amine via cyclization of 2-amino-4-methoxyphenol with thiourea under acidic conditions .
- Step 2 : Reaction with methyl isocyanate or carbamate derivatives to form the urea linkage. For example, ethyl-6-methoxybenzothiazol-2-ylcarbamate can react with methylamine in methanol under reflux, followed by purification via recrystallization .
- Key reagents : Thiourea, methyl isocyanate, and methanol. Reaction conditions (e.g., 60–70°C, 2–3 hours) are optimized to minimize by-products .
Q. How is the structural characterization of this compound performed?
Structural validation employs:
- NMR spectroscopy : and NMR confirm the presence of methoxy (-OCH), benzothiazole, and urea groups. For instance, the methoxy proton resonates at ~3.8 ppm, while the urea NH appears as a broad singlet near 9.5 ppm .
- X-ray crystallography : Resolves bond angles and spatial arrangement, as seen in similar urea derivatives (e.g., 1-(4-methylbenzoyl)-3-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]urea) .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]) align with the calculated molecular weight (e.g., 265.3 g/mol) .
Q. What in vitro biological assays are used to evaluate its activity?
Common assays include:
- Anticonvulsant screening : Maximal electroshock (MES) and pentylenetetrazole (PTZ) tests in rodent models, with dose-response curves to determine ED values .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, measuring IC values. For example, benzothiazole ureas are tested against cyclooxygenase (COX) isoforms .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic indices .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
SAR strategies include:
- Substituent modification : Replacing the methoxy group with halogens (e.g., Cl, F) or alkyl chains to enhance lipophilicity and blood-brain barrier penetration .
- Urea linker variation : Testing thiourea or squaramide analogs to improve hydrogen-bonding interactions with target proteins .
- Bioisosteric replacement : Substituting the benzothiazole core with oxadiazole or triazole rings to reduce metabolic degradation .
- Data-driven optimization : Using IC/EC values from high-throughput screening to prioritize derivatives .
Q. What computational methods predict target interactions and mechanism of action?
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., COX-2, tubulin). For example, the urea group forms hydrogen bonds with Arg120 in COX-2’s active site .
- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
- Pharmacophore modeling : Identifies essential features (e.g., hydrogen bond acceptors, aromatic rings) using tools like Phase or MOE .
Q. How can contradictions in biological data across studies be resolved?
Contradictions may arise from:
- Assay variability : Differences in cell lines (e.g., primary vs. immortalized) or enzyme isoforms (e.g., COX-1 vs. COX-2). Validate results using orthogonal assays (e.g., Western blotting alongside enzymatic assays) .
- Stereochemical effects : Enantiomer-specific activity due to chiral centers. Resolve racemic mixtures via chiral HPLC and test individual enantiomers .
- Solubility limitations : Poor aqueous solubility may lead to false negatives. Use co-solvents (e.g., DMSO ≤ 0.1%) or nanoformulations to improve bioavailability .
Q. What safety protocols are recommended for handling this compound?
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .
- Waste disposal : Follow hazardous waste guidelines for urea derivatives (e.g., incineration at > 1000°C) .
- In vitro compliance : Adhere to institutional biosafety protocols; the compound is not FDA-approved for in vivo use .
Q. How can reaction yields be optimized during scale-up synthesis?
- Continuous flow systems : Enhance mixing and heat transfer for exothermic steps (e.g., urea coupling) .
- Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura cross-couplings to improve benzothiazole formation .
- Purification techniques : Use flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC (C18 column) for >95% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
